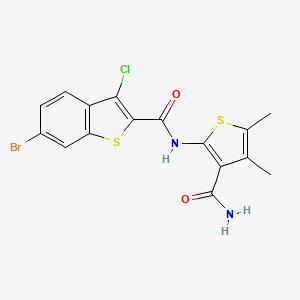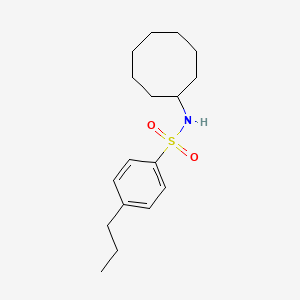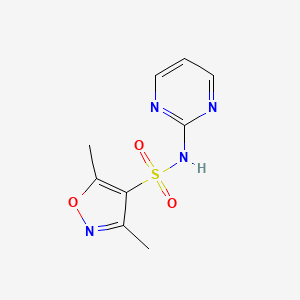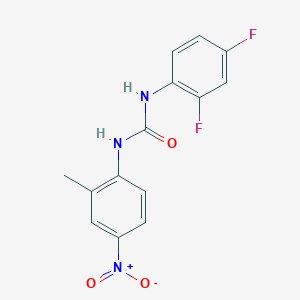![molecular formula C20H18N2O3 B10969598 N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10969598.png)
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide, also known by its chemical formula C16H15NO3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 3-(benzylcarbamoyl)phenylboronic acid with 5-methylfuran-2-carboxylic acid. The boronic acid serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.
Reaction Conditions:: The reaction typically occurs under mild conditions, using a palladium catalyst and a base (such as potassium carbonate) in an organic solvent (e.g., DMF or DMSO).
Industrial Production:: While industrial-scale production details may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity:: N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes yield reduced forms of the compound.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its derivatives could serve as building blocks for novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide stands out for its furan-containing motif, similar compounds include N-[3-(benzylcarbamoyl)phenyl]-2-methylfuran-3-carboxamide and (3-(benzylcarbamoyl)phenyl)boronic acid . Each compound has distinct properties and applications.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-10-11-18(25-14)20(24)22-17-9-5-8-16(12-17)19(23)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
OYZCPNSESUXTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)
![3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10969523.png)


![1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10969532.png)

![2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969549.png)
![2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10969551.png)
![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969558.png)
![N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B10969568.png)
![2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969575.png)
![4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10969580.png)

![2-(4-fluorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969592.png)
